molecular formula C23H18FNO4S B2600838 1-(4-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one CAS No. 866726-19-4

1-(4-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one

Cat. No. B2600838
CAS RN: 866726-19-4
M. Wt: 423.46
InChI Key: BDJDBUOPKBXOEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one, also known as GSK-J4, is a potent and selective inhibitor of the histone demethylase JMJD3. It has been extensively studied for its potential in epigenetic therapy and has shown promising results in preclinical studies.

Mechanism of Action

1-(4-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one is a competitive inhibitor of JMJD3. It binds to the catalytic domain of JMJD3 and prevents the demethylation of H3K27me3. This results in the accumulation of H3K27me3 and the repression of JMJD3 target genes.
Biochemical and Physiological Effects:
1-(4-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has been shown to have potent anti-inflammatory effects in various cell types and animal models. It has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6, IL-1β, and TNF-α, and to reduce the recruitment of immune cells to the site of inflammation. 1-(4-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has also been shown to have anti-tumor effects in various cancer cell lines and animal models. It has been shown to induce cell cycle arrest and apoptosis in cancer cells and to inhibit tumor growth in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one is its selectivity for JMJD3. It does not inhibit other histone demethylases, such as UTX or JMJD2A, which reduces the potential for off-target effects. 1-(4-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one is also stable in aqueous solutions and can be easily synthesized in the lab. However, one limitation of 1-(4-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 1-(4-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one. One potential direction is the development of more potent and selective JMJD3 inhibitors. Another direction is the investigation of the therapeutic potential of 1-(4-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one in various diseases, including cancer, inflammation, and neurodegeneration. Additionally, the combination of 1-(4-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one with other epigenetic drugs or conventional chemotherapy agents could be explored to enhance its therapeutic efficacy. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 1-(4-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one in vivo could provide valuable information for its clinical development.
Conclusion:
In conclusion, 1-(4-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one is a potent and selective inhibitor of the histone demethylase JMJD3. It has shown promising results in preclinical studies for its potential in epigenetic therapy. The synthesis method of 1-(4-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one involves the reaction of 4-fluorobenzyl bromide with 6-methoxy-3-nitroquinolin-4(1H)-one, followed by reduction of the nitro group and sulfonation of the resulting amine. The mechanism of action of 1-(4-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one involves the competitive inhibition of JMJD3, leading to the accumulation of H3K27me3 and the repression of JMJD3 target genes. 1-(4-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has potent anti-inflammatory and anti-tumor effects, but its low solubility in water can be a limitation for certain experiments. Several future directions for the study of 1-(4-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one include the development of more potent and selective JMJD3 inhibitors, investigation of its therapeutic potential in various diseases, and exploration of its combination with other epigenetic drugs or conventional chemotherapy agents.

Synthesis Methods

The synthesis of 1-(4-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one involves the reaction of 4-fluorobenzyl bromide with 6-methoxy-3-nitroquinolin-4(1H)-one, followed by reduction of the nitro group and sulfonation of the resulting amine. The final product is obtained after purification by column chromatography. The yield of the synthesis is around 20%, and the purity of the product is over 98%.

Scientific Research Applications

1-(4-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has been extensively studied for its potential in epigenetic therapy. JMJD3 is a histone demethylase that plays a crucial role in the regulation of gene expression. It is involved in the removal of the trimethyl group from lysine 27 of histone H3 (H3K27me3), which is a repressive mark associated with gene silencing. The inhibition of JMJD3 by 1-(4-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one leads to the accumulation of H3K27me3 and the repression of JMJD3 target genes. This has been shown to have therapeutic potential in various diseases, including cancer, inflammation, and neurodegeneration.

properties

IUPAC Name

3-(benzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO4S/c1-29-18-11-12-21-20(13-18)23(26)22(30(27,28)19-5-3-2-4-6-19)15-25(21)14-16-7-9-17(24)10-8-16/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJDBUOPKBXOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.